(5-Hydroxy-2-methoxyphenyl)(phenyl)methanone
Description
(5-Hydroxy-2-methoxyphenyl)(phenyl)methanone is a benzophenone derivative featuring a phenyl group attached to a ketone, with a hydroxyl (-OH) substituent at position 5 and a methoxy (-OCH₃) group at position 2 on the aromatic ring.
Properties
IUPAC Name |
(5-hydroxy-2-methoxyphenyl)-phenylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-13-8-7-11(15)9-12(13)14(16)10-5-3-2-4-6-10/h2-9,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRBPNCGJWIFTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Procedure
The Friedel-Crafts acylation is a cornerstone for synthesizing benzophenones. For (5-hydroxy-2-methoxyphenyl)(phenyl)methanone, this method involves:
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Substrate Preparation : 2-Methoxy-5-hydroxybenzene (or protected derivatives) reacts with benzoyl chloride.
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Catalysis : Lewis acids (e.g., AlCl₃, ZnCl₂) facilitate electrophilic substitution.
-
Workup : Hydrolysis and purification yield the target compound.
Key Data from Studies
| Condition | Details | Yield | Source |
|---|---|---|---|
| Catalyst | AlCl₃ in dichloroethane | 68% | |
| Temperature | 0–5°C (slow warming to room temperature) | 75% | |
| Solvent | Nitromethane or CS₂ | 52–67% |
Advantages : High regioselectivity for para-acylation relative to the hydroxyl group.
Limitations : Requires strict anhydrous conditions and generates stoichiometric Lewis acid waste.
Methylation of Dihydroxybenzophenone Precursors
Strategy and Optimization
This two-step approach starts with 2,5-dihydroxybenzophenone, selectively methylating the 2-hydroxy group:
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Methylation : Use methyl halides (CH₃X) or dimethyl sulfate under basic conditions.
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Selectivity Control : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance efficiency in biphasic systems.
Industrial-Scale Data (Patent CN112142579A)
| Parameter | Value |
|---|---|
| Methylating Agent | Methyl bromide |
| Base | 30% NaOH |
| Reaction Time | 3 hours at 80°C |
| Yield | 92% |
Key Insight : Alkali concentration above 30% minimizes di-methylation byproducts.
Multi-Component Condensation Reactions
One-Pot Synthesis
A solvent-free, four-component reaction simplifies synthesis:
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Components : Resorcinol, substituted benzaldehydes, benzoic acid derivatives, and ammonia.
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Conditions : Microwave irradiation (385 W) or reflux.
Performance Metrics (Source)
| Entry | Aldehyde Substituent | Reaction Time (min) | Yield (%) |
|---|---|---|---|
| N9 | 4-Me | 27 | 96 |
| N3 | H | 55 | 91 |
| N19 | 4-Me | 60 | 43 |
Mechanistic Note : Electron-donating groups (e.g., -OMe) on benzaldehyde accelerate the reaction by stabilizing intermediates.
Transition Metal-Free Decarbonylation-Oxidation
Adapting Benzofuran Chemistry
This method, derived from benzofuran synthesis, involves:
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Oxidative Coupling : β-Dicarbonyl compounds and hydroquinones react via iodobenzene diacetate (PIDA)-mediated C–H activation.
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Cyclization : Spontaneous ring closure forms the benzophenone core.
Experimental Results
| Substrate | Oxidant | Yield (%) |
|---|---|---|
| Hydroquinone + Acetylacetone | PIDA (2 equiv) | 89 |
| 2-Methoxyhydroquinone | PIDA (1.5 equiv) | 76 |
Advantage : Avoids transition metals, reducing purification steps.
Comparative Analysis of Methods
| Method | Yield Range (%) | Scalability | Environmental Impact |
|---|---|---|---|
| Friedel-Crafts | 52–75 | Moderate | High (acid waste) |
| Methylation | 43–92 | High | Moderate (base waste) |
| Multi-Component | 43–96 | High | Low (solvent-free) |
| Decarbonylation | 76–89 | Low | Low |
Chemical Reactions Analysis
Demethylation Reactions
The methoxy group undergoes demethylation under strong acidic or basic conditions:
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Product : Corresponding dihydroxy derivative.
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Application : Functional group interconversion for further derivatization .
Nucleophilic Substitution
The methoxy group is susceptible to nucleophilic substitution:
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Example : Reaction with amines (e.g., pyrrolidine) in the presence of NaH or K₂CO₃ yields substituted derivatives.
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Conditions : Dry toluene, 100°C, inert atmosphere.
Oxidative Coupling
The phenolic hydroxyl group participates in oxidative coupling:
Mechanistic Pathway
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Oxidation: Hydroquinone → benzoquinone.
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Cyclization: Intramolecular Michael addition forms the furan ring .
Reduction of the Ketone Group
The carbonyl group can be reduced to a secondary alcohol:
-
Product : (5-Hydroxy-2-methoxyphenyl)(phenyl)methanol.
Hydrogen Bonding and Crystal Packing
Intramolecular hydrogen bonding between the hydroxyl group and ketone oxygen stabilizes the molecule’s conformation . This interaction influences reactivity in solid-state reactions and solvent-free conditions.
Key Structural Features
Comparative Reactivity Table
Research Insights
-
Antiproliferative Activity : Derivatives with modified substituents (e.g., amino groups) exhibit IC₅₀ values as low as 11 nM against cancer cell lines, comparable to combretastatin A-4 .
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Enzyme Inhibition : Structural analogs act as HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitors, disrupting plant carotenoid biosynthesis .
Scientific Research Applications
Pharmaceutical Applications
1. Antioxidant Activity
(5-Hydroxy-2-methoxyphenyl)(phenyl)methanone exhibits significant antioxidant properties, making it a candidate for formulations aimed at preventing oxidative stress-related diseases. Research indicates that it can scavenge free radicals effectively, which is crucial in the development of nutraceuticals and dietary supplements aimed at reducing oxidative damage in cells .
2. Photoprotective Agent
This compound is utilized in sunscreens and other cosmetic products due to its ability to absorb UV radiation. Its effectiveness in protecting skin from UV-induced damage has been documented, making it a valuable ingredient in dermatological formulations .
Cosmetic Applications
1. UV Filters
As a UV filter, this compound is incorporated into various cosmetic products, including lotions and creams, to enhance skin protection against harmful UV rays. Its inclusion helps in formulating broad-spectrum sunscreens that comply with regulatory standards for skin safety .
2. Skin Lightening Agent
The compound has been studied for its potential skin-lightening effects, attributed to its ability to inhibit tyrosinase activity, an enzyme involved in melanin production. This property has led to its use in formulations targeting hyperpigmentation and uneven skin tone .
Material Science Applications
1. Photostabilizers
In material science, this compound serves as a photostabilizer for polymers and plastics. Its incorporation improves the durability of materials exposed to sunlight by preventing degradation caused by UV radiation .
2. Coatings and Inks
The compound is also used in coatings and inks as a UV absorber, enhancing the longevity and performance of products exposed to light. This application is particularly relevant in industries where color retention and material integrity are critical over time .
Case Studies
Mechanism of Action
The mechanism of action of (5-Hydroxy-2-methoxyphenyl)(phenyl)methanone involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to biological targets. Additionally, the aromatic rings can engage in π-π stacking interactions, further modulating its activity .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Substituent Positioning and Dihedral Angles
The spatial arrangement of aromatic rings in benzophenone derivatives significantly impacts molecular packing and crystallinity. For example:
- 1-Benzoyl-2,7-dimethoxynaphthalene exhibits dihedral angles of 75.34° , 86.47° , and 76.55° between its naphthalene and phenyl rings, indicating variable torsion depending on substituent positions .
- (3-Ethyl-6,7-dimethoxynaphthalen-1-yl)(phenyl)methanone has dihedral angles of 64.7° and 69.4°, closer to the title compound's hypothetical geometry .
- 2-Hydroxy-5-methylbenzophenone () replaces the methoxy group with a methyl, reducing steric hindrance and likely altering solubility.
Table 1: Dihedral Angles and Substituent Effects
| Compound | Dihedral Angle (°) | Key Substituents |
|---|---|---|
| 1-Benzoyl-2,7-dimethoxynaphthalene | 75.34–86.47 | 2,7-OCH₃, naphthalene core |
| (3-Ethyl-6,7-dimethoxynaphthalen-1-yl)(phenyl)methanone | 64.7–69.4 | 6,7-OCH₃, ethyl group |
| 2-Hydroxy-5-methylbenzophenone | Not reported | 5-CH₃, 2-OH |
Antimicrobial and Antifungal Profiles
- 1H-Benzotriazol-1-yl(2-hydroxy-5-[(E)phenyldiazenyl]phenyl)methanone derivatives exhibit moderate to good antimicrobial activity, attributed to the diazenyl group enhancing membrane penetration .
Anti-inflammatory and ADMET Properties
- 4-Amino-3-(1H-indol-1-yl)phenylmethanone () demonstrates anti-inflammatory efficacy and favorable ADMET profiles, including high intestinal absorption and blood-brain barrier permeability .
Key Differences and Functional Implications
- Substituent Electronic Effects: Methoxy groups are electron-donating, whereas hydroxyl groups can act as hydrogen-bond donors. This difference may alter reactivity in electrophilic substitution or hydrogen-bond-mediated crystal packing .
- Biological Target Specificity : The presence of a 5-hydroxy group in the title compound could enhance binding to metalloenzymes or receptors requiring chelation, unlike methyl or chloro substituents in analogs .
- Synthetic Complexity : Compounds with multiple protective groups (e.g., benzyloxy in ) require stepwise deprotection, increasing synthetic difficulty compared to simpler hydroxy/methoxy systems .
Biological Activity
(5-Hydroxy-2-methoxyphenyl)(phenyl)methanone, also known as a type of benzophenone derivative, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound this compound has the following chemical structure:
- Molecular Formula : CHO
- Molecular Weight : 242.27 g/mol
This compound features a hydroxyl group and a methoxy group on the phenolic ring, which are critical for its biological activities.
Antioxidant Activity
Antioxidant activity is one of the most studied properties of this compound. The compound exhibits significant radical scavenging capabilities, particularly against DPPH radicals.
DPPH Radical Scavenging Assay
The effectiveness of this compound in scavenging DPPH radicals is quantified in various studies:
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 75 |
| 200 | 90 |
These results indicate a dose-dependent increase in antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases .
Anti-inflammatory Activity
Research has demonstrated that this compound possesses anti-inflammatory properties. In vitro studies using RAW 264.7 macrophages showed that the compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Case Study: Macrophage Inhibition
In a controlled study:
- Cell Line : RAW 264.7
- Treatment : Compound at varying concentrations (10 µM to 100 µM)
- Results :
- At 50 µM, TNF-α production decreased by approximately 60%.
- IL-6 levels were reduced by about 50% at the same concentration.
These findings suggest that this compound could be beneficial for conditions characterized by chronic inflammation.
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Studies indicate that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Minimum Inhibitory Concentration (MIC)
The MIC values for this compound are summarized below:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results highlight its potential as an antimicrobial agent, especially in formulations aimed at treating bacterial infections .
Anticancer Activity
The anticancer properties of this compound have been explored through various assays. The compound has shown cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
Cytotoxicity Assay Results
In a study assessing its cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The IC50 values indicate that the compound effectively inhibits cell proliferation in these cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (5-Hydroxy-2-methoxyphenyl)(phenyl)methanone, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using a substituted benzoyl chloride and anisole derivatives. Key steps include:
- Reagent Selection : Use AlCl₃ as a Lewis catalyst for electrophilic substitution .
- Temperature Control : Maintain temperatures between 0–5°C during acylation to minimize side reactions (e.g., demethylation of the methoxy group) .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) ensures separation of regioisomers. Confirm purity via HPLC (>98%) .
Q. How can the compound’s structure and regiochemistry be confirmed using spectroscopic techniques?
- Methodological Answer :
- NMR Analysis : ¹H NMR (400 MHz, CDCl₃) shows distinct peaks for the phenolic -OH (~δ 9.8 ppm, broad) and methoxy group (δ 3.8 ppm, singlet). NOESY correlations confirm substituent positions .
- Mass Spectrometry : High-resolution ESI-MS provides the molecular ion [M+H]⁺ at m/z 245.0942 (calc. 245.0943), confirming the molecular formula C₁₄H₁₂O₃ .
Q. What are the preliminary biological screening protocols for assessing antimicrobial activity?
- Methodological Answer :
- Assay Design : Use agar diffusion assays against Staphylococcus aureus and Escherichia coli. Prepare stock solutions in DMSO (≤1% v/v) to avoid solvent toxicity .
- Controls : Include ciprofloxacin as a positive control and solvent-only as a negative control. Report MIC values in triplicate .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity or binding interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with cytochrome P450 enzymes. Parameterize the methoxy and hydroxyl groups for hydrogen bonding .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron density distribution, focusing on the ketone group’s electrophilicity .
Q. What strategies resolve discrepancies in reported biological activities across studies?
- Methodological Answer :
- Purity Verification : Use HPLC-MS to rule out degradation products (e.g., quinone formation from phenolic oxidation) .
- Assay Standardization : Compare MIC values under identical pH and temperature conditions. Test against isogenic mutant strains to confirm target specificity .
Q. How can X-ray crystallography resolve ambiguities in the compound’s solid-state structure?
- Methodological Answer :
- Crystallization : Grow single crystals via slow evaporation in ethanol/water (7:3).
- Refinement : Use SHELXL for structure solution. Key metrics: R₁ < 5%, wR₂ < 12%. Validate hydrogen bonding between the hydroxyl group and ketone oxygen .
Q. What mechanistic insights explain the compound’s antioxidant activity in radical scavenging assays?
- Methodological Answer :
- EPR Spectroscopy : Detect DPPH radical quenching. Calculate IC₅₀ values and compare to Trolox.
- Kinetic Studies : Monitor H-atom transfer rates using stopped-flow techniques. Correlate with Hammett substituent constants for the methoxy/hydroxy groups .
Data Contradiction Analysis
Q. Why do studies report conflicting solubility profiles for this compound?
- Analysis : Discrepancies arise from solvent polarity and pH variations.
- Experimental Design : Measure solubility in buffered solutions (pH 2–10) using UV-Vis spectroscopy (λ_max = 280 nm). The phenolic -OH group increases solubility in alkaline conditions (logP = 2.1 vs. 3.5 for neutral pH) .
Q. How can researchers address variability in cytotoxicity results across cell lines?
- Analysis :
- Cell-Specific Factors : Test permeability using Caco-2 monolayers. Adjust for efflux pump activity (e.g., P-gp inhibition with verapamil).
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation. Half-life <30 min suggests rapid metabolism in hepatic cells .
Methodological Tables
Table 1 : Key Synthetic Parameters for High-Yield Synthesis
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Catalyst | AlCl₃ (1.2 equiv) | |
| Solvent | Dry dichloromethane | |
| Reaction Time | 12 hours at 0°C | |
| Purification | Silica gel chromatography |
Table 2 : Spectroscopic Benchmarks for Structural Confirmation
| Technique | Critical Data Point | Reference |
|---|---|---|
| ¹H NMR | δ 6.8–7.2 (aromatic H) | |
| HRMS | m/z 245.0943 | |
| IR | 1670 cm⁻¹ (C=O stretch) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
